
1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AHR 349 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of environmental pollutants like dioxins and polycyclic aromatic hydrocarbons. it also plays a significant role in regulating immune responses, cell proliferation, and differentiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AHR 349 involves multiple steps, including the formation of a fused ring structure. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as cyclization, oxidation, and reduction. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of AHR 349 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production capacity and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
AHR 349 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of AHR 349 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AHR 349 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituent introduced .
Applications De Recherche Scientifique
AHR 349 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the aryl hydrocarbon receptor’s binding and activation mechanisms.
Biology: Investigated for its role in modulating immune responses and cell differentiation.
Medicine: Explored as a potential therapeutic agent for treating diseases related to immune dysregulation and cancer.
Industry: Utilized in the development of new materials and chemical processes that involve the aryl hydrocarbon receptor
Mécanisme D'action
AHR 349 exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in various biological processes, including xenobiotic metabolism, immune response, and cell proliferation .
Comparaison Avec Des Composés Similaires
AHR 349 is unique compared to other aryl hydrocarbon receptor ligands due to its specific binding affinity and functional selectivity. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent aryl hydrocarbon receptor agonist known for its toxic effects.
Indirubin: A natural compound with aryl hydrocarbon receptor agonist activity, used in traditional medicine.
FluoAHRL: A synthetic fluorescent compound designed to study aryl hydrocarbon receptor interactions .
AHR 349 stands out due to its balanced agonist and antagonist activities, making it a valuable tool for studying the aryl hydrocarbon receptor’s diverse roles in biology and medicine.
Propriétés
Numéro CAS |
102584-65-6 |
|---|---|
Formule moléculaire |
C25H30BrNO3 |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
(1-cyclohexyl-1-methylpyrrolidin-1-ium-3-yl) 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C25H30NO3.BrH/c1-26(18-9-3-2-4-10-18)16-15-19(17-26)28-25(27)24-20-11-5-7-13-22(20)29-23-14-8-6-12-21(23)24;/h5-8,11-14,18-19,24H,2-4,9-10,15-17H2,1H3;1H/q+1;/p-1 |
Clé InChI |
YYKPOWISPKGAJU-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5CCCCC5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



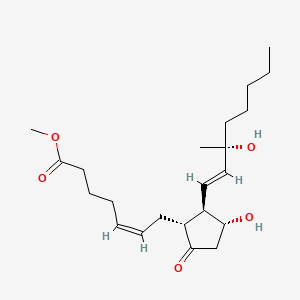
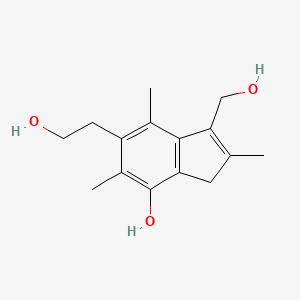
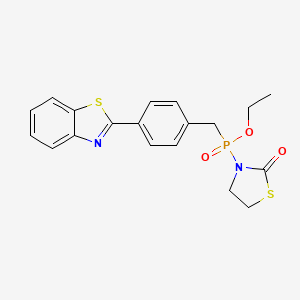
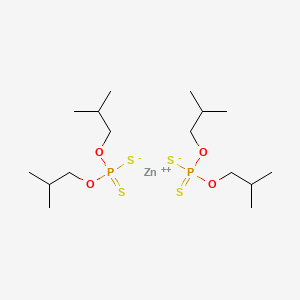
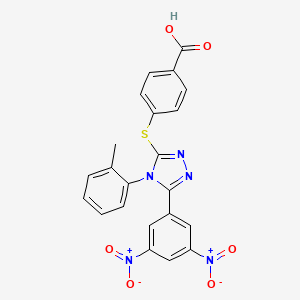


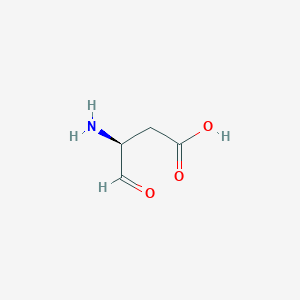
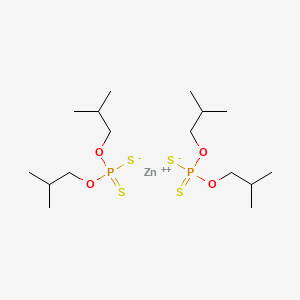
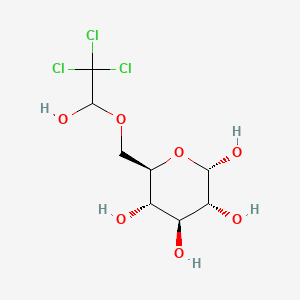
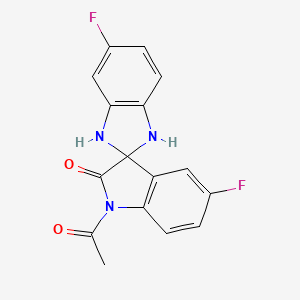

![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
